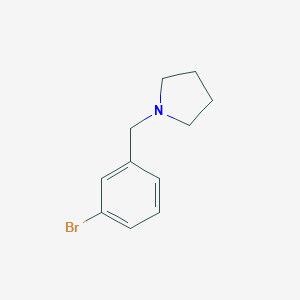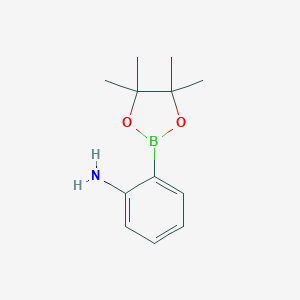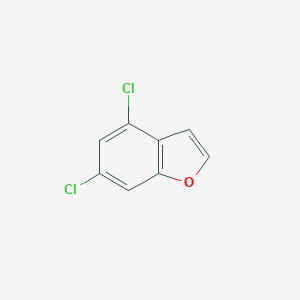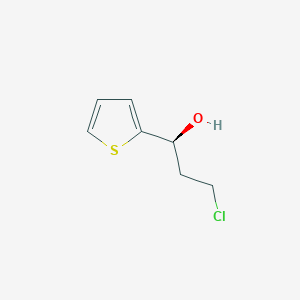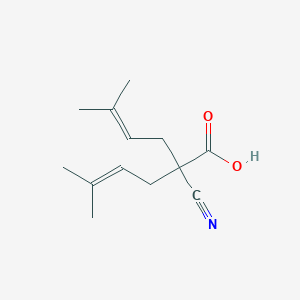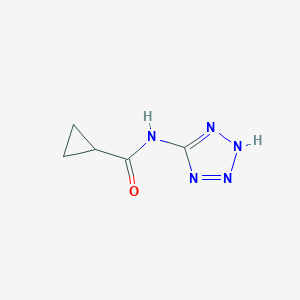
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide, also known as CPCC, is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mécanisme D'action
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is believed to act by binding to the active site of enzymes and blocking their activity. It has been reported to have a high affinity for certain proteases and kinases, which are involved in various cellular processes. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect cellular signaling pathways.
Effets Biochimiques Et Physiologiques
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, which can affect cellular processes such as protein synthesis and cell signaling. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to modulate ion channels and receptors, which can affect the electrical properties of cells and alter cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its high affinity for certain enzymes, which can make it a useful tool for studying enzyme activity and function. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been shown to have good stability and solubility in aqueous solutions, which can make it easier to work with in lab experiments. However, one limitation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2H-tetrazol-5-yl)cyclopropanecarboxamide. One area of interest is the development of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide-based drug delivery systems, which could be used to target specific cells or tissues. Another area of interest is the investigation of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide's potential as a modulator of ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, further studies are needed to explore the potential toxicity of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the addition of sodium azide to form the corresponding azide intermediate. The azide intermediate is then reacted with copper(I) iodide and triethylamine to form the tetrazole-containing N-(2H-tetrazol-5-yl)cyclopropanecarboxamide compound. This method has been reported to yield high purity and good yields of N-(2H-tetrazol-5-yl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has been reported to have potential applications in medicinal chemistry research. It has been studied for its ability to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in various disease states. N-(2H-tetrazol-5-yl)cyclopropanecarboxamide has also been investigated for its potential as a drug delivery system, as well as its ability to modulate ion channels and receptors.
Propriétés
Numéro CAS |
186302-36-3 |
|---|---|
Nom du produit |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
Formule moléculaire |
C5H7N5O |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
N-(2H-tetrazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C5H7N5O/c11-4(3-1-2-3)6-5-7-9-10-8-5/h3H,1-2H2,(H2,6,7,8,9,10,11) |
Clé InChI |
JYQPGRGTHMHUGN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=NNN=N2 |
SMILES canonique |
C1CC1C(=O)NC2=NNN=N2 |
Synonymes |
Cyclopropanecarboxamide, N-1H-tetrazol-5-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
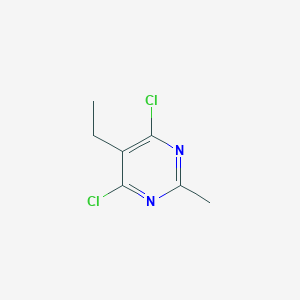
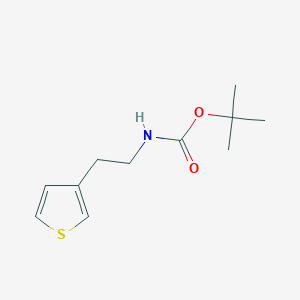
![N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine](/img/structure/B71769.png)
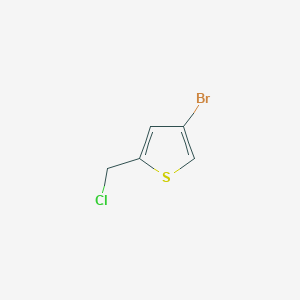
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
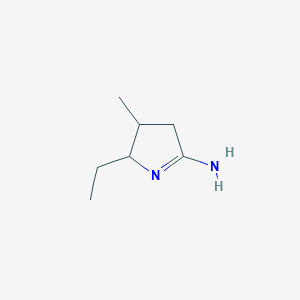
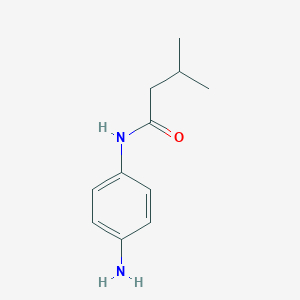
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
